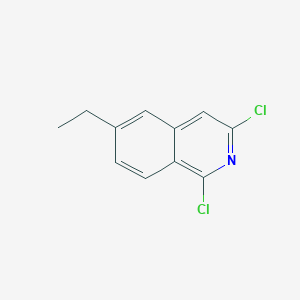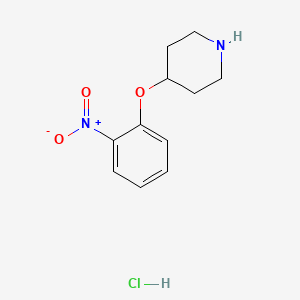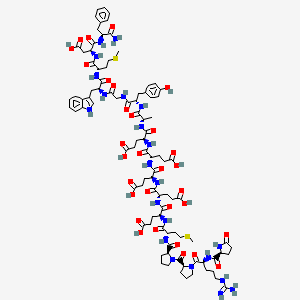
Gastrin I Rat
説明
Gastrin I, also known as Rat Gastrin-17, is a peptide hormone that can potently stimulate gastric acid secretion . It is primarily found in G cells of the gastric antrum and duodenum .
Synthesis Analysis
Gastrin I is primarily released in response to vagal and gastrin-releasing peptide (GRP) stimulation secondary to the ingestion of peptides, amino acids, gastric distention, and an elevated stomach pH . The antral gastrin synthesis was stimulated by fundectomy, which ablates gastric acid secretion and thereby increases the gastrin concentration in plasma 20-fold .
Molecular Structure Analysis
Gastrin I is structurally related to cholecystokinin (CCK), another peptide hormone .
Chemical Reactions Analysis
Gastrin I plays a significant role in various gastrointestinal (GI) malignancies. Pathological gastrin levels are intricately linked to hyperplasia of enterochromaffin-like cells leading to carcinoid development . Genome-wide microarray analysis of a rat pancreatic adenocarcinoma cell line revealed significant induction of pro-survival genes following sustained treatment with gastrin .
Physical And Chemical Properties Analysis
The molecular weight of Gastrin I is 2126.28 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
科学的研究の応用
Gastrin Response to Candidate Messengers
- Study : Gastrin release in response to various agents was studied in intact conscious rats, using reverse microdialysis in the stomach antrum. Agents such as gastrin-releasing peptide (GRP), carbachol, serotonin, adrenaline, noradrenaline, somatostatin, and galanin were investigated for their effects on gastrin secretion (Ericsson, Håkanson, & Norlén, 2010).
Endocrine Changes in Hypertension
- Study : Examined the impact of renovascular hypertension on gastrin-producing cells in rats. The study showed alterations in the number of gastrin- and synaptophysin-positive cells, indicating a link between hypertension and changes in gastric endocrine function (Kasacka, Piotrowska, & Lewandowska, 2014).
Gastrin's Role in Gastric Mucosa
- Study : Investigated the effects of gastrin on gastric mucosa in rats. Gastrin was shown to promote the growth of gastric mucosa and impact cell proliferation and apoptosis markers, suggesting its potential role in gastric health and disease (Deng, 2013).
Gastrin-Releasing Peptide and Glucose Metabolism
- Study : Explored the effect of central gastrin-releasing peptide (GRP) on glucose metabolism in rats. The study found that GRP increases plasma glucose levels, likely by stimulating pancreatic glucagon release and endogenous glucose production (Jha, Foppen, Challet, & Kalsbeek, 2015).
Gastrin and Ghrelin's Synergistic Action on Acid Secretion
- Study : Investigated the relationship between gastrin and ghrelin in acid secretion in rats. It was found that these hormones work synergistically to enhance gastric acid secretion, mediated through the vagus nerve and histamine (Fukumoto, Nakahara, Katayama, Miyazatao, Kangawa, & Murakami, 2008).
Role in Chronic Atrophic Gastritis
- Study : Morroniside was shown to have protective effects against chronic atrophic gastritis in rats, possibly involving anti-inflammatory and anti-apoptotic mechanisms. Gastrin was one of the key factors affected, indicating its role in gastric health (Zhang & Wang, 2019).
Gastrin-Releasing Peptide on Taste Responses
- Study : Explored the effects of gastrin-releasing-peptide (1-27) (GRP) on taste responses to sucrose in rats. The study suggested that GRP could influence the oral reinforcing properties of sucrose, impacting satiety and appetite (Thaw & Quinn, 2003).
Gastrin in Bile Salt-Induced Secretion
- Study : Investigated the mechanism of gastrin release provoked by the reflux of bile salts in rats. It was found that certain bile salts significantly increase serum levels of gastrin, suggesting a role for gastrin in digestive processes linkedThe scientific research applications of Gastrin I in rats cover a wide range of areas, from investigating the regulation of gastric functions to understanding the pathophysiology of various gastric conditions. Below are summaries of relevant studies:
Gastrin Response to Candidate Messengers in Intact Conscious Rats : This study explored how different compounds affect gastrin secretion in rats. Agents like gastrin-releasing peptide, carbachol, serotonin, and isoprenaline stimulated gastrin release, while somatostatin, galanin, and bradykinin suppressed it, suggesting neurocrine/paracrine control of G cells (Ericsson, Håkanson, & Norlén, 2010).
Alterations of Rat Stomach Endocrine Cells under Renovascular Hypertension : This study observed changes in the number and ultrastructure of gastrin-positive cells in the rat stomach under renovascular hypertension, showing the impact of hypertension on the neuroendocrine system and its role in gastric dysfunction (Kasacka, Piotrowska, & Lewandowska, 2014).
Effect of Hypergastrinemia Alone and in Combination with MNNG on Rat Gastric Mucosa : This study investigated gastrin's role in gastric mucosa, suggesting that gastrin may contribute to malignant changes in the stomach by promoting cell proliferation and inhibiting apoptosis (Deng, 2013).
Notoginsenoside R1 Attenuates Chronic Atrophic Gastritis in Rats : The study examined the effects of Notoginsenoside R1 on chronic atrophic gastritis in rats, showing its potential in increasing gastrin levels and providing protective effects against CAG (Luo et al., 2019).
Synergistic Action of Gastrin and Ghrelin on Gastric Acid Secretion in Rats : This research found that gastrin and ghrelin can work together to significantly increase gastric acid secretion, suggesting a complex interaction between these hormones (Fukumoto et al., 2008).
Safety And Hazards
特性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H128N22O31S2/c1-48(79(133)113-65(43-50-19-21-52(117)22-20-50)80(134)100-47-71(119)103-66(44-51-46-99-54-15-8-7-14-53(51)54)89(143)109-61(35-40-148-2)88(142)114-67(45-77(130)131)90(144)112-64(78(95)132)42-49-12-5-4-6-13-49)101-81(135)56(24-30-72(120)121)104-83(137)57(25-31-73(122)123)105-84(138)58(26-32-74(124)125)106-85(139)59(27-33-75(126)127)107-86(140)60(28-34-76(128)129)108-87(141)62(36-41-149-3)110-91(145)68-17-10-38-115(68)93(147)69-18-11-39-116(69)92(146)63(16-9-37-98-94(96)97)111-82(136)55-23-29-70(118)102-55/h4-8,12-15,19-22,46,48,55-69,99,117H,9-11,16-18,23-45,47H2,1-3H3,(H2,95,132)(H,100,134)(H,101,135)(H,102,118)(H,103,119)(H,104,137)(H,105,138)(H,106,139)(H,107,140)(H,108,141)(H,109,143)(H,110,145)(H,111,136)(H,112,144)(H,113,133)(H,114,142)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H4,96,97,98)/t48-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTWNIPXZKAJHO-FKZYTOAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H128N22O31S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2126.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gastrin I Rat | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)
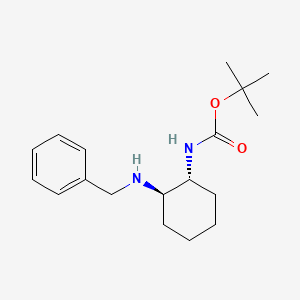
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)
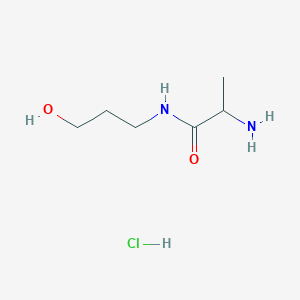
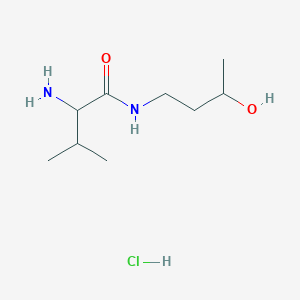
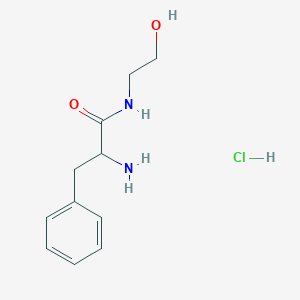
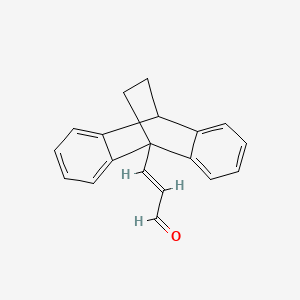
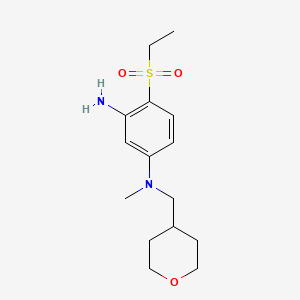
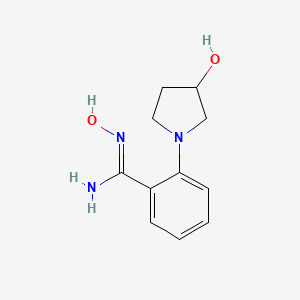
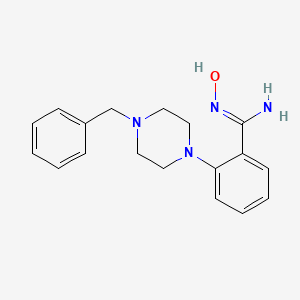
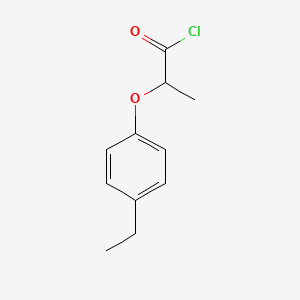
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)
